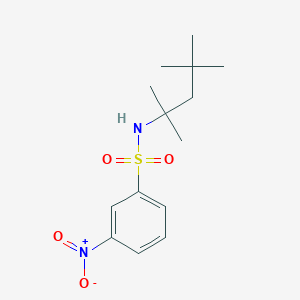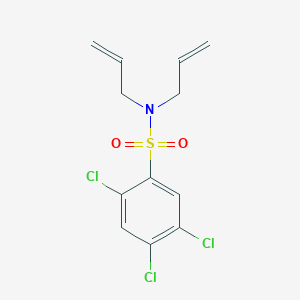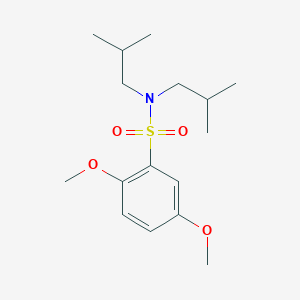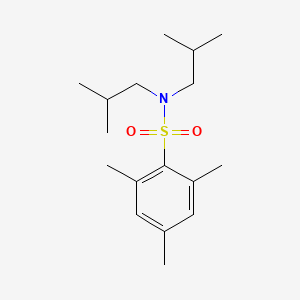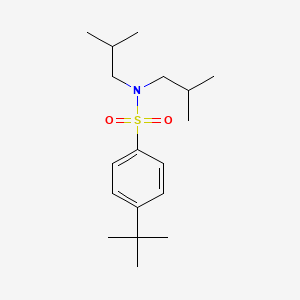
2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide, also known as DOiPr, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DOiPr belongs to the class of phenethylamine derivatives and is structurally similar to other compounds such as mescaline and 2C-B. In
作用機序
2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide is believed to exert its pharmacological effects by binding to and activating serotonin receptors in the brain. Specifically, 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide has been found to act as a partial agonist at the 5-HT2A receptor, which leads to the activation of downstream signaling pathways that are involved in the regulation of mood, cognition, and perception. 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide has also been found to have agonist activity at the 5-HT2B receptor, which can lead to the activation of signaling pathways that are involved in the regulation of cardiovascular function.
Biochemical and Physiological Effects:
2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide has been found to have a range of biochemical and physiological effects in animal studies. In vitro studies have shown that 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide can increase the release of serotonin and other neurotransmitters in the brain, which may contribute to its psychoactive effects. Animal studies have also shown that 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide can increase heart rate and blood pressure, which is consistent with its agonist activity at the 5-HT2B receptor.
実験室実験の利点と制限
2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide has several advantages for use in lab experiments. It has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood, cognition, and perception. 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide also has agonist activity at the 5-HT2B receptor, which can be useful for studying the role of this receptor in the regulation of cardiovascular function. However, 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide also has limitations for use in lab experiments. Its psychoactive effects can make it difficult to interpret the results of behavioral studies, and its effects on other neurotransmitter systems can complicate the interpretation of its effects on serotonin receptors.
将来の方向性
There are several future directions for research on 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide. One potential direction is to study its effects on other serotonin receptors, such as the 5-HT2C receptor, which is involved in the regulation of appetite and mood. Another direction is to study the effects of 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide in animal models of psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to determine the safety and potential therapeutic applications of 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide in humans.
合成法
The synthesis of 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide is a multi-step process that involves the reaction of 2,5-dimethoxyphenylacetonitrile with propan-2-ylamine and sulfur dioxide. The resulting product is then treated with sodium hydroxide and hydrochloric acid to obtain 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide. The purity and yield of 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide can be improved by using different reaction conditions and purification methods.
科学的研究の応用
2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide has been studied for its potential pharmacological properties, including its effects on serotonin receptors and its potential as a psychoactive substance. In vitro studies have shown that 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide has also been found to have agonist activity at the 5-HT2B receptor, which is involved in the regulation of cardiovascular function.
特性
IUPAC Name |
2,5-dimethoxy-N,N-di(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-10(2)15(11(3)4)20(16,17)14-9-12(18-5)7-8-13(14)19-6/h7-11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUBCWNEIGRMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
